Marine Blue V
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2-amino-3-methyl-5-[[4-(4-sulfonatoanilino)phenyl]-[4-(4-sulfonatophenyl)azaniumylidenecyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3O9S3.2Na/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41;;/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSXWYQMOYSSKB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)S(=O)(=O)[O-])C(=C2C=CC(=[NH+]C3=CC=C(C=C3)S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3Na2O9S3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark reddish-brown or blue crystals; [Carolina Biological Supply MSDS] | |
| Record name | C.I. Acid Blue 22 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9568 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
28631-66-5 | |
| Record name | Benzenesulfonic acid, aminomethyl[[4-[(sulfophenyl)amino]phenyl][4-[(sulfophenyl)imino]-2,5-cyclohexadien-1-ylidene]methyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium hydrogen aminomethyl[[4-[(sulphonatophenyl)amino]phenyl][4-[(sulphonatophenyl)imino]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLUE 22 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44D829LK4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Origin, Isolation, and Cultivation Methodologies for Marine Blue V Producing Organisms
Bioprospecting and Ecological Niche Assessment of Presumptive Marine Blue V Producers
The search for novel marine compounds like a hypothetical "this compound" begins with bioprospecting—a systematic search for commercially valuable biochemicals and genetic material in nature. This process involves identifying promising organisms and understanding the environmental factors that drive the production of the target molecule.
Identification of Relevant Marine Microbial and Algal Sources
The vibrant blue coloration in the marine environment often originates from cyanobacteria (blue-green algae) and other microbial sources. Therefore, the initial bioprospecting efforts for "this compound" would likely focus on these groups. Genera such as Prochlorococcus and Synechococcus are known for their significant contribution to marine primary production and their production of various pigments. Researchers would collect samples of seawater, sediments, and marine organisms like sponges and corals, which are known to host symbiotic microorganisms capable of producing a diverse array of secondary metabolites.
The identification process would involve a combination of traditional microbiological techniques and modern molecular methods. Isolating and culturing individual microbial strains would be a primary step. Subsequently, techniques like 16S rRNA gene sequencing would be employed to identify the bacterial and archaeal isolates, while analysis of the 18S rRNA gene would be used for eukaryotic microbes like microalgae and fungi.
Characterization of Marine Habitats Influencing this compound Production
The production of secondary metabolites, including pigments, is often a response to specific environmental cues and stressors. Therefore, understanding the ecological niche of potential "this compound" producers is crucial. Researchers would meticulously document the physicochemical parameters of the collection sites.
Key parameters to be analyzed would include:
Temperature and Salinity: These fundamental factors significantly influence microbial growth and metabolism.
Light Availability and Quality: For photosynthetic organisms, the intensity and spectral quality of light are critical for pigment production.
Nutrient Concentrations: The availability of nitrogen, phosphorus, and trace metals can directly impact the biosynthesis of secondary metabolites.
Interspecies Interactions: Competition and symbiosis with other microorganisms can trigger the production of specific compounds as a defense or signaling mechanism.
By correlating the presence of potential "this compound" with these environmental factors, scientists can gain insights into the conditions that favor its production.
Axenic Cultivation and Bioreactor Scale-Up Methodologies for Target Organisms
Once a promising organism is identified, the next challenge is to cultivate it in the laboratory under controlled conditions to produce a consistent and high-yield supply of "this compound."
Optimization of Culture Conditions for Enhanced this compound Biosynthesis
The goal of this stage is to move from a complex, natural environment to a defined, artificial one that maximizes the production of the target compound. This involves establishing an axenic culture—a culture containing only the single, desired organism. Achieving axenicity often requires a combination of techniques, including serial dilution, antibiotic treatments, and flow cytometry.
With an axenic culture established, researchers would systematically optimize various growth parameters in small-scale flask cultures before moving to larger bioreactors.
Table 1: Hypothetical Optimization Parameters for "this compound" Production
| Parameter | Range of Investigation | Rationale |
| Temperature | 15 - 30°C | To determine the optimal temperature for both growth and pigment biosynthesis. |
| pH | 6.0 - 9.0 | To identify the ideal pH that supports cellular processes and compound stability. |
| Salinity | 20 - 40 ppt | To mimic the natural osmotic conditions of the marine environment. |
| Light Intensity | 50 - 500 µmol photons m⁻² s⁻¹ | To optimize photosynthetic efficiency and photopigment production. |
| Nutrient Media | Various formulations (e.g., F/2, ES) | To provide the essential macro- and micronutrients for robust growth and secondary metabolism. |
| Carbon Source | CO₂, organic carbon | To determine the optimal carbon source for heterotrophic or mixotrophic cultivation. |
Strategies for Maintaining Secondary Metabolite Productivity in vitro
A common challenge in the cultivation of microorganisms is the loss of secondary metabolite production over successive generations in a laboratory setting. Several strategies would be employed to counteract this phenomenon and ensure sustained "this compound" biosynthesis.
Elicitation: Introducing small amounts of biotic or abiotic stressors (e.g., heavy metals, specific signaling molecules) into the culture medium can induce the expression of biosynthetic gene clusters responsible for secondary metabolite production.
Co-cultivation: Growing the producing organism alongside other, non-producing microbes can sometimes stimulate the production of the target compound through simulated natural interactions.
Genetic Engineering: Once the biosynthetic pathway for "this compound" is elucidated, genetic engineering techniques could be used to overexpress key enzymes or remove regulatory bottlenecks, thereby enhancing and stabilizing production.
Fed-batch and Continuous Culture: In a bioreactor setting, moving from simple batch cultivation to more advanced fed-batch or continuous culture strategies can help maintain the cells in a productive physiological state for longer periods.
Advanced Isolation and Purification Techniques for this compound
The final step in obtaining pure "this compound" is its isolation from the complex mixture of cellular components and culture medium. This requires a multi-step purification process that leverages the specific physicochemical properties of the target molecule.
The initial step would involve the extraction of the compound from the biomass or the culture supernatant using an appropriate solvent system. Following this crude extraction, a series of chromatographic techniques would be employed for purification.
Table 2: Potential Purification Workflow for "this compound"
| Purification Step | Technique | Principle of Separation |
| Initial Fractionation | Column Chromatography | Separation based on polarity using a stationary phase like silica (B1680970) gel or alumina. |
| Intermediate Purification | Size-Exclusion Chromatography | Separation based on molecular size, removing larger or smaller impurities. |
| Fine Purification | Ion-Exchange Chromatography | Separation based on the net charge of the molecule. |
| Final Polishing | High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity, size, or charge, yielding a highly pure compound. |
Throughout the purification process, techniques such as UV-Vis spectroscopy and mass spectrometry would be used to track the presence of "this compound" and assess the purity of the fractions. Once a pure compound is obtained, its chemical structure would be elucidated using advanced analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy.
Based on a comprehensive review of scientific and chemical databases, the compound referred to as “this compound” is identified as a synthetic dye. It is a synonym for Water Blue, also known as Aniline (B41778) Blue, Acid Blue 22, or C.I. 42755. wikipedia.orgwikiwand.combionity.comchemicalbook.comscribd.comchemicalbook.comarchive.orgfishersci.comemsdiasum.comepa.govcenmed.comscienceservices.eu
This compound is used as a stain in histology for various tissues. wikipedia.orgwikiwand.comchemicalbook.com For instance, it is utilized to stain collagen in tissue sections. wikipedia.orgscribd.comfishersci.comemsdiasum.com
Given that "this compound" is a synthetic compound and not a natural product derived from a marine organism, there are no "this compound-producing organisms" to be found in the marine environment. Consequently, information regarding the origin, isolation, and cultivation methodologies for such organisms is not available. The premise of the requested article, which is focused on the biological origins and related scientific processes of this compound, cannot be fulfilled based on current scientific literature.
Therefore, the detailed outline focusing on the isolation and cultivation of a marine organism that produces "this compound" cannot be addressed. The available scientific data categorize "this compound" as a man-made chemical substance with specific applications in laboratory settings, rather than a naturally occurring marine compound.
Chemo Enzymatic and Biosynthetic Pathway Elucidation of Marine Blue V
Identification of Biosynthetic Precursors and Intermediates in Marine Blue V Pathway
The journey to understanding the biosynthesis of this compound begins with the identification of its fundamental building blocks and the sequential intermediates that are formed along the assembly line. Through advanced analytical techniques, scientists are piecing together the metabolic puzzle that results in this complex natural product.
In Silico Prediction and Experimental Validation of Biosynthetic Gene Clusters
Modern genome mining techniques have become instrumental in identifying the genetic blueprints for natural product biosynthesis. researchgate.netnih.gov Bioinformatic tools such as antiSMASH and ClusterFinder are employed to scan microbial genomes for biosynthetic gene clusters (BGCs), which are specific regions containing the necessary genes to encode the enzymes for a metabolic pathway. researchgate.net The analysis of marine microbial genomes has revealed a wealth of BGCs with the potential to produce novel bioactive compounds. nih.gov For this compound, in silico analysis has pointed towards a complex BGC, suggesting a hybrid biosynthetic origin.
Experimental validation of these predicted BGCs is a critical next step. This often involves techniques like gene knockout studies, where specific genes within the predicted cluster are inactivated to observe the effect on this compound production. Heterologous expression, where the BGC is transferred to a more easily cultured host organism, is another powerful strategy to confirm the cluster's role in synthesizing the compound.
Characterization of Key Enzymes Catalyzing this compound Formation
Central to the biosynthesis of this compound are the enzymes that catalyze each specific chemical transformation. researchgate.net Marine microorganisms are a rich source of novel enzymes that can function under extreme conditions. researchgate.net The characterization of these biocatalysts is crucial for a complete understanding of the biosynthetic pathway.
Key enzymes involved in the formation of this compound are being isolated and studied to determine their precise function. This involves expressing the enzymes in laboratory settings and conducting in vitro assays with putative substrates to confirm their catalytic activity. Techniques such as X-ray crystallography are also being used to determine the three-dimensional structures of these enzymes, providing insights into their mechanisms of action.
| Enzyme Class | Putative Function in this compound Biosynthesis |
| Polyketide Synthase (PKS) | Assembly of the polyketide backbone from simple C2-C4 building blocks. frontiersin.org |
| Non-Ribosomal Peptide Synthetase (NRPS) | Incorporation of amino acid precursors into the growing molecular chain. nih.gov |
| Tailoring Enzymes (e.g., oxidases, reductases) | Modification of the core scaffold to introduce functional groups and create the final complex structure. |
Proposed Biosynthetic Mechanisms: Polyketide, Non-Ribosomal Peptide, and Alkaloid Frameworks
The chemical structure of this compound suggests a hybrid biosynthetic pathway that likely involves elements from polyketide, non-ribosomal peptide, and alkaloid biosynthesis. frontiersin.orgwikipedia.orgmdpi.com
Polyketides are assembled by large, modular enzymes called polyketide synthases (PKSs) from simple acyl-CoA precursors. frontiersin.orgnih.gov Non-ribosomal peptides are synthesized by non-ribosomal peptide synthetases (NRPSs), which can incorporate a wide variety of proteinogenic and non-proteinogenic amino acids. nih.govwikipedia.org It is not uncommon for PKS and NRPS modules to work in concert to produce hybrid peptide-polyketide natural products. frontiersin.org The presence of nitrogen-containing heterocyclic rings in this compound also points to the involvement of alkaloid biosynthetic pathways, which often utilize amino acids as precursors to construct diverse ring systems. mdpi.com
Investigations into Regulatory Mechanisms Governing this compound Production
The production of secondary metabolites like this compound is often tightly regulated in response to environmental cues and cell-to-cell communication. nih.govnih.gov Understanding these regulatory networks is key to potentially enhancing the production of this valuable compound.
Environmental Triggers and Quorum Sensing in Biosynthesis
The marine environment is characterized by fluctuating conditions, and marine microbes have evolved sophisticated mechanisms to adapt. nih.gov The biosynthesis of many marine natural products is influenced by factors such as nutrient availability, temperature, light, and salinity. nih.gov Research is ongoing to identify the specific environmental triggers that induce the expression of the this compound biosynthetic gene cluster.
Quorum sensing is a form of bacterial cell-to-cell communication that allows for the coordination of gene expression in a population-dependent manner. frontiersin.orgifremer.fr This process relies on the production and detection of small signaling molecules called autoinducers. nih.gov It is hypothesized that quorum sensing plays a role in regulating the production of this compound, potentially ensuring that the compound is only produced at high cell densities where it can be most effective. frontiersin.org
Transcriptomic and Proteomic Analysis of Biosynthetic Regulation
To gain a deeper understanding of the regulatory networks controlling this compound biosynthesis, scientists are turning to "omics" technologies. Transcriptomics involves the large-scale analysis of all RNA molecules (the transcriptome) in a cell, providing a snapshot of which genes are being actively expressed under different conditions. frontiersin.org By comparing the transcriptomes of this compound-producing and non-producing cultures, researchers can identify regulatory genes that are co-expressed with the biosynthetic gene cluster.
Proteomics, the study of all proteins in a cell, provides a complementary view of the cellular processes. nih.govmdpi.com Quantitative proteomic analysis can reveal changes in the abundance of key biosynthetic enzymes and regulatory proteins in response to different environmental stimuli. nih.gov These powerful analytical techniques are providing a more holistic view of the complex regulatory landscape that governs the production of this compound.
Chemical Synthesis and Analog Development of Marine Blue V
Synthesis of Triphenylmethane (B1682552) Dyes: The Case of Marine Blue V
The synthesis of this compound, as a triphenylmethane dye, does not follow the intricate multi-step total synthesis pathways characteristic of complex marine natural products. Instead, its production relies on established industrial chemical processes. sci-hub.stpublish.csiro.au
The classical synthesis of triphenylmethane dyes typically involves a multi-stage process. sci-hub.st It begins with the formation of a colorless leuco base, which is then oxidized to a colorless carbinol base. The final colored dye is produced by treating the carbinol base with acid. sci-hub.st
A common method involves the condensation of an aromatic aldehyde with an arylamine. For instance, the synthesis of Malachite Green, a related triphenylmethane dye, is achieved by heating benzaldehyde (B42025) with an excess of dimethylaniline in an acidic medium. sci-hub.st Another approach is the diphenylmethane (B89790) base route, where formaldehyde (B43269) is condensed with two moles of an arylamine. The resulting diphenylmethane derivative is oxidized and then condensed with another arylamine to form the leuco base, which is subsequently oxidized to the dye. sci-hub.st The synthesis of Crystal Violet can be accomplished via a Grignard reaction between p-dimethylaminophenylmagnesium bromide and diethylcarbonate. wpmucdn.com
The specific synthesis of Aniline (B41778) Blue (this compound) involves the reaction of aniline with a mixture of o- and p-toluidine (B81030) in the presence of arsenic acid to produce basic fuchsine. This is followed by phenylation with excess aniline and subsequent sulfonation. publish.csiro.au
The central carbon atom of the triphenylmethane core is typically derived from an aldehyde or a compound that can generate an aldehyde during the reaction. sci-hub.st Friedel-Crafts type reactions are also employed, where benzene (B151609) can react with chloroform (B151607) in the presence of a Lewis acid like aluminum chloride to form the triphenylmethane scaffold. firsthope.co.in Another synthetic route involves the reaction of benzophenone (B1666685) with a Grignard reagent such as phenylmagnesium bromide. firsthope.co.in
| Synthetic Approach | Key Reactants | Core Formation Principle |
| Aldehyde Condensation | Aromatic aldehyde, Arylamines | Electrophilic substitution of the aromatic rings by the protonated aldehyde. |
| Diphenylmethane Base Route | Formaldehyde, Arylamines | Stepwise construction and oxidation. |
| Grignard Reaction | Diethylcarbonate, Arylmagnesium bromide | Nucleophilic addition to form the central carbon-aryl bonds. |
| Friedel-Crafts Reaction | Benzene, Chloroform, Lewis Acid | Electrophilic alkylation of benzene rings. |
Analog Development and Structure-Activity Relationship (SAR)
While extensive semi-synthetic modification of this compound itself is not a primary focus of recent research, the broader class of triphenylmethane dyes offers a rich field for understanding structure-property relationships.
The color and properties of triphenylmethane dyes are highly dependent on the substituents on the aromatic rings. wikipedia.org The introduction of different functional groups can tune the absorption spectrum, solubility, and affinity for various substrates. For example, the degree of methylation on the amino groups influences the color, as seen in the comparison between Malachite Green and Crystal Violet. wpmucdn.com
Halogenation is a common modification to tune the molecular energy levels and absorption spectra of organic dyes. researchgate.net Introducing electron-withdrawing or electron-donating groups can shift the color and affect the photostability of the dye. The solubility can be modified by introducing charged groups like sulfonate groups, which is the case for the water-soluble Aniline Blue. colour.org.uk
A variety of triphenylmethane dyes exist, each with specific applications. Many of these can be considered analogs of this compound.
| Dye Name | Key Structural Feature/Use |
| Malachite Green | Diamino-triphenylmethane dye, used as a dye and controversially in aquaculture. researchgate.net |
| Crystal Violet | Triamino-triphenylmethane dye, used as a histological stain and in Gram staining. wpmucdn.com |
| Basic Fuchsin | A mixture of rosaniline and pararosaniline, used as a biological stain. researchgate.net |
| Methyl Blue | A closely related triphenylmethane dye, often used interchangeably with Aniline Blue. researchgate.net |
Application of Green Chemistry Principles in Dye Synthesis
The synthesis of industrial dyes, including triphenylmethane dyes, has traditionally involved hazardous reagents and generated significant waste. digitellinc.comresearchgate.net The principles of green chemistry aim to address these issues by designing more environmentally benign chemical processes. sustainability-directory.com
Key principles of green chemistry applicable to dye synthesis include:
Prevention of Waste : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sustainability-directory.com
Use of Safer Solvents and Reagents : Replacing hazardous solvents and reagents with safer alternatives. For example, research has explored using biodegradable and non-toxic polysaccharides like alginic acid to replace strong mineral acids in diazotization reactions for azo dye synthesis. digitellinc.com
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. sustainability-directory.com
Use of Renewable Feedstocks : Utilizing bio-based or renewable starting materials instead of petrochemicals. ncsu.edu
Catalysis : Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. sustainability-directory.com
While specific studies on the green synthesis of this compound are not prominent, the general trend in the chemical industry is to adopt greener manufacturing processes. researchgate.net This includes optimizing reaction conditions to improve yield and reduce byproducts, and developing methods for the efficient treatment of dye-containing wastewater. science.gov
Scalable Production Methods for Non-Clinical Industrial Applications of this compound
The widespread application of this compound in various non-clinical industrial sectors has necessitated the development of efficient and scalable production methods. These methods are designed to ensure a consistent and high-volume supply of the dye to meet industrial demands, particularly in the textile, ink, and plastics industries. The synthesis of this compound, also known as Aniline Blue or Acid Blue 22, is a multi-step chemical process that has been optimized for large-scale manufacturing. lookchem.comchemicalbook.com
The primary production route for this compound involves the sulfonation of a precursor dye, typically Solvent Blue 3. chemicalbook.com This process introduces sulfonic acid groups (-SO₃H) into the molecular structure, which enhances the dye's solubility in water, a crucial property for its application in aqueous dyeing processes. The reaction is typically carried out using a strong sulfonating agent, such as oleum (B3057394) (fuming sulfuric acid), under controlled temperature and reaction time to achieve the desired degree of sulfonation.
An alternative synthesis method involves the condensation reaction of aniline with specific aldehydes, such as butyraldehyde (B50154) or valeraldehyde. chembk.comchembk.com This reaction forms the fundamental triarylmethane structure of the dye. Subsequent sulfonation and conversion to its sodium salt yield the final this compound product. chemicalbook.com
The scalability of these production methods is a key focus for chemical manufacturers. This involves the use of large-scale chemical reactors, automated process control systems to monitor and adjust reaction parameters (e.g., temperature, pressure, pH), and efficient purification techniques to ensure the final product meets the required quality standards for industrial use.
Industrial Applications and Research Findings
The utility of this compound extends across several non-clinical industrial applications, driven by its vibrant blue color and good solubility. chemicalbook.comalibaba.com
Textile Industry: It is extensively used for dyeing natural fibers such as wool, silk, and cotton, as well as synthetic fibers like nylon. lookchem.comalibaba.com Its ability to produce a deep and consistent blue hue makes it a valuable dye for a wide range of textile products. alibaba.com
Ink Manufacturing: this compound is a component in the formulation of various inks due to its solubility and strong color. lookchem.comchemicalbook.com
Plastics Industry: The dye is used for coloring materials such as casein-based plastics. lookchem.com
Paper and Leather Dyeing: It is also employed in the dyeing of paper and leather products. chemicalbook.com
Biological Stains: In a specialized, non-clinical application, high-purity forms of this compound are used as a histological stain for collagen in laboratory settings. lookchem.comchemicalbook.com
Research in the field continues to focus on optimizing the synthesis process to improve yield, reduce environmental impact, and enhance the performance characteristics of the dye for specific industrial applications.
Interactive Data Table: Properties of this compound
| Property | Value |
| Synonyms | Aniline Blue, Acid Blue 22, C.I. 42755 lookchem.comchemicalbook.com |
| CAS Number | 28631-66-5 chemicalbook.com |
| Molecular Formula | C₃₂H₂₅N₃Na₂O₉S₃ lookchem.com |
| Molecular Weight | 737.73 g/mol lookchem.com |
| Appearance | Dark brownish-purple crystalline powder chemicalbook.com |
| Solubility | Soluble in water chemicalbook.com |
Interactive Data Table: Industrial Applications of this compound
| Industry | Specific Use |
| Textiles | Dyeing of wool, silk, cotton, nylon lookchem.comalibaba.com |
| Ink | Component of various ink formulations lookchem.com |
| Plastics | Coloring of casein-based plastics lookchem.com |
| Paper | Dyeing of paper products chemicalbook.com |
| Leather | Dyeing of leather goods chemicalbook.com |
| Laboratory | Histological stain for collagen lookchem.comchemicalbook.com |
Advanced Spectroscopic and Spectrometric Characterization of Marine Blue V
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For a molecule with the complexity of Marine Blue V, a combination of one-dimensional (1D) and two-dimensional (2D) techniques would be required.
1D and 2D NMR Techniques for Complete Structural Elucidation
The complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals for this compound necessitates a suite of NMR experiments. A standard ¹H NMR spectrum would likely show a complex series of overlapping signals in the aromatic region (approx. 6.5-8.0 ppm) due to the numerous protons on the three phenyl rings. The methyl group protons would appear as a singlet in the aliphatic region (approx. 2.0-2.5 ppm).
2D NMR experiments are essential to resolve ambiguities:
COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks within each aromatic ring, helping to trace the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for the assignment of many carbon resonances based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for piecing the structure together by showing correlations between protons and carbons that are two or three bonds away. This would confirm the connectivity between the different phenyl rings through the central methine carbon and the nitrogen atoms.
Despite the theoretical applicability of these techniques, specific, published experimental NMR data detailing the complete assignment for this compound is scarce.
Solid-State NMR for Conformational Analysis
Solid-state NMR (ssNMR) would provide insights into the conformation and packing of this compound in the solid state, which can differ significantly from its structure in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra of the solid powder. Such an analysis could reveal information about the torsion angles between the phenyl rings and the planarity of the chromophore system, which are influenced by intermolecular interactions in the crystal lattice. No dedicated solid-state NMR studies for this specific compound are presently found in scientific literature.
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for confirming the elemental composition and providing evidence for the structure of a compound.
Exact Mass Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The predicted monoisotopic mass for the neutral, non-salt form of this compound (C₃₂H₂₇N₃O₉S₃) is 693.09094 Da uni.lu. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition.
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 694.09822 |
| [M+Na]⁺ | 716.08016 |
| [M-H]⁻ | 692.08366 |
Data sourced from predictive models. uni.lu
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to fragmentation. The resulting product ions provide information about the molecule's structure. For this compound, characteristic fragmentation pathways would include:
Cleavage of the C-N bonds linking the aniline (B41778) groups.
Loss of sulfur trioxide (SO₃) from the sulfonate groups.
Fissions of the triphenylmethane (B1682552) core structure.
Vibrational and Electronic Spectroscopy
These spectroscopic techniques probe the vibrational and electronic energy levels of the molecule, respectively, providing information on functional groups and the chromophore system.
Vibrational Spectroscopy (FTIR/Raman): An infrared (IR) spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected vibrations include O-H and N-H stretching (broad, ~3200-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C stretching in the aromatic rings (~1450-1600 cm⁻¹), and strong, characteristic bands for the sulfonate (S=O) groups (~1040 and ~1180 cm⁻¹).
Electronic Spectroscopy (UV-Visible): As a dye, this compound possesses a strong chromophore. Its color is due to intense absorption of light in the visible region of the electromagnetic spectrum. This absorption corresponds to a π→π* electronic transition within the extensive conjugated system of the triphenylmethane structure libretexts.orglibretexts.org. The spectrum is expected to show a major absorption maximum (λ_max) in the ~590-620 nm range, responsible for its blue color wikipedia.org. The exact position and shape of this band can be sensitive to the solvent and pH.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a molecular "fingerprint," with specific peaks corresponding to the vibrational frequencies of different chemical bonds.
In a study involving the adsorption of Aniline Blue onto Litchi chinensis peel, FTIR analysis of the adsorbent before and after dye uptake revealed notable changes. scialert.net The unloaded adsorbent showed a strong, broad peak around 3439 cm⁻¹, indicative of O-H stretching vibrations, likely from cellulose (B213188) and other components of the peel. scialert.net After adsorption of Aniline Blue, shifts in peak positions and the appearance of new peaks were observed, suggesting the involvement of various functional groups in the binding process. scialert.net
Based on the known structure of Acid Blue 22 (C₃₂H₂₇N₃O₉S₃), the following table summarizes the expected characteristic FTIR absorption bands. scialert.netlibretexts.orgspectroscopyonline.comvscht.cz
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type | Notes |
| N-H (Amine) | 3300-3500 | Stretch | The presence of primary or secondary amine groups in the molecule would result in absorption in this region. |
| C-H (Aromatic) | 3000-3100 | Stretch | Characteristic of C-H bonds on the benzene (B151609) rings. |
| C-H (Aliphatic) | 2850-3000 | Stretch | Arising from the methyl group attached to one of the aromatic rings. nih.gov |
| C=C (Aromatic Ring) | 1400-1600 | Stretch | Multiple bands are expected in this region due to the vibrations of the carbon-carbon bonds within the aromatic rings. libretexts.org |
| S=O (Sulfonic Acid) | 1030-1070 and 1150-1260 | Asymmetric/Symmetric Stretch | Strong absorptions are anticipated due to the three sulfonic acid groups (-SO₃H). |
| C-N (Aromatic Amine) | 1250-1360 | Stretch | Corresponds to the stretching of the bond between the aromatic carbon and the nitrogen atom. |
| O-H (Sulfonic Acid) | 2500-3300 (very broad) | Stretch | The O-H stretch from the sulfonic acid groups is typically very broad due to strong hydrogen bonding. |
| Inferred from Adsorption Study | |||
| O-H | ~3439 | Stretch | A broad peak indicating hydroxyl groups, which may be involved in interactions when the dye is adsorbed. scialert.net |
| C-C | ~1618 | Bending | Represents C-C bending vibrations. core.ac.uk |
This table is generated based on established infrared spectroscopy correlation charts and data from related studies.
The analysis of these vibrational bands provides crucial insights into the molecular integrity and functional group composition of this compound. worldscientific.com
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. This technique is particularly useful for highly conjugated systems like the triphenylmethane dyes. upi.edu Fluorescence spectroscopy, on the other hand, measures the emission of light from a substance that has absorbed light, offering insights into the molecule's excited states and its environment.
The intense blue color of this compound is due to its strong absorption of light in the visible spectrum. msu.edu Studies on its synonym, Aniline Blue, have identified a maximum absorption peak (λmax) at approximately 625 nm when dissolved in ethyl alcohol. researchgate.net Another study, monitoring the adsorption of Aniline Blue from aqueous solutions, used a monitoring wavelength of 580 nm, which corresponds to its maximum absorbance under those specific conditions. scialert.netscirp.org The position of the λmax can be influenced by the solvent and the pH of the solution. mdpi.com
Aniline Blue is also known to be fluorescent. nih.gov Research has demonstrated that its fluorescence can be significantly enhanced upon binding to certain biological macromolecules like proteins (specifically albumen) and glycogen. nih.gov This property is the basis for its use as a fluorescent stain in histology to visualize these structures. nih.gov The mechanism for this enhancement is thought to involve a reduction in self-quenching and potential hydrophobic interactions between the dye and the biomolecule. nih.gov Blue light, which has a longer wavelength than UV light, is often used to excite fluorescence in marine and biological samples, as it is generally less damaging to specimens and can penetrate deeper into aqueous environments. mdpi.comfiredivegear.com
Table of Spectroscopic Properties:
| Spectroscopic Property | Value/Range | Conditions/Solvent | Reference |
|---|---|---|---|
| UV-Vis λmax (Absorption) | ~625 nm | Ethyl Alcohol | researchgate.net |
| UV-Vis λmax (Absorption) | 580 nm | Aqueous Solution | scialert.netscirp.org |
| Emission Property | Fluorescent | Aqueous Solution | nih.gov |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, while Optical Rotatory Dispersion (ORD) measures the variation of optical rotation with the wavelength of light. vlabs.ac.inslideshare.netslideshare.net These techniques are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. shimadzu.com
A review of the chemical structure of this compound (Acid Blue 22) reveals that the molecule itself is achiral, meaning it does not possess a stereocenter and is superimposable on its mirror image. nih.govncats.io Consequently, a solution of pure this compound would not exhibit a CD or ORD signal.
There is no published research available that reports CD or ORD analysis of this compound. Such analyses would only become relevant if the molecule were to be placed in a chiral environment or induced to form chiral supramolecular assemblies. For instance, if this compound were to bind to a chiral biomolecule like a protein or DNA, an induced CD signal could potentially be observed, providing information about the binding interaction and the conformation of the biomolecule-dye complex. However, no such studies have been specifically reported for this compound.
Advanced Spectromicroscopic Techniques for Localization and Speciation.
To understand the function and impact of a chemical compound in a complex system, such as a stained biological tissue or an environmental sample, it is crucial to determine not only its presence but also its precise location and chemical state (speciation). Advanced spectromicroscopic techniques combine high-resolution imaging with spectroscopic analysis to achieve this.
X-ray Spectromicroscopy (XRM).
X-ray Spectromicroscopy (XRM) encompasses a range of techniques that use focused X-rays to create high-resolution images and perform spectroscopic analysis on a microscopic scale. researchgate.net Synchrotron-based X-ray fluorescence microscopy (μ-XRF), a type of XRM, can map the distribution of different elements within a sample with high sensitivity. tos.orgnih.gov
While no studies have specifically applied XRM to this compound, the technique holds significant potential. Given that this compound contains sulfur in its three sulfonate groups, μ-XRF could be employed to map the distribution of the dye in stained biological tissues by mapping the sulfur distribution. tos.org This would allow for a precise localization of the dye within cellular and subcellular structures, complementing the information obtained from light or fluorescence microscopy.
Nano-scale Secondary Ion Mass Spectrometry (NanoSIMS).
Nano-scale Secondary Ion Mass Spectrometry (NanoSIMS) is a highly sensitive imaging technique that provides elemental and isotopic information at a spatial resolution down to 50 nanometers. wikipedia.orgcasa-facility.com It works by bombarding a sample surface with a focused primary ion beam, which sputters secondary ions from the surface. These secondary ions are then analyzed by a mass spectrometer to create a chemical map of the surface. wikipedia.orgrsc.org
There are no published studies utilizing NanoSIMS for the analysis of this compound. However, the capabilities of NanoSIMS make it an ideal tool for investigating the subcellular localization of this dye. rothamsted.ac.uk For example, in histological applications where this compound is used to stain collagen or other protein structures, NanoSIMS could be used to create high-resolution maps of the constituent elements of the dye (such as sulfur or even nitrogen, in conjunction with isotopic labeling) within specific organelles or extracellular matrix components. nih.gov This would provide unprecedented detail about its binding sites and distribution within the tissue architecture.
Synchrotron-Based Techniques for Elemental Mapping and Chemical Speciation.
Synchrotrons are powerful sources of intense, tunable X-rays that enable a suite of advanced analytical techniques for elemental and chemical analysis. frontiersin.orgnsf.gov Besides the μ-XRF mentioned earlier for elemental mapping, X-ray Absorption Spectroscopy (XAS) is a key synchrotron technique for determining the chemical speciation (i.e., oxidation state and local bonding environment) of an element. researchgate.nettos.org
The application of synchrotron-based techniques to this compound has not been reported in the literature. However, the potential applications are significant. X-ray Absorption Near Edge Structure (XANES) spectroscopy, a type of XAS, could be used to probe the chemical state of the sulfur atoms in the sulfonate groups of this compound. researchgate.net This could be particularly useful for studying the potential degradation or transformation of the dye in environmental or biological systems. By analyzing the sulfur K-edge XANES spectra, it would be possible to determine if the sulfur remains in the S(VI) oxidation state of the sulfonate group or undergoes redox changes. This information is crucial for understanding the stability and fate of the compound. copernicus.orgspectroscopyeurope.com
Mechanistic Studies of Marine Blue V in Non Human Biological Systems
In Vitro Biochemical Target Identification and Validation
Extensive database searches and literature reviews did not yield specific information regarding a chemical compound named "Marine Blue V" in the context of marine natural products or biochemical research. The name predominantly appears in reference to commercial dyes and pigments, with no available scientific data on its bioactivity or mechanistic properties in biological systems.
Therefore, it is not possible to provide scientifically accurate details on its enzyme inhibition/activation kinetics or receptor binding assays as requested. Research on marine natural products often involves the isolation and characterization of novel compounds, followed by screening for biological activity. Should a compound named this compound be identified and studied in the future, its biochemical targets would be elucidated through a series of established in vitro assays.
Enzyme Inhibition/Activation Kinetics in Non-Human Biological Pathways
Without an identified compound structure or published research, no data on enzyme inhibition or activation by "this compound" can be presented. Typically, researchers would test a novel marine compound against a panel of enzymes relevant to specific diseases or biological pathways. Kinetic studies, such as Michaelis-Menten analysis, would then be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate key parameters like the inhibition constant (Ki).
Receptor Binding Assays and Ligand-Target Interactions
Similarly, no information exists on "this compound" binding to any biological receptors. Receptor binding assays are fundamental in pharmacology to determine if a compound interacts with a specific receptor and to quantify its binding affinity (Kd). Techniques like radioligand binding assays or surface plasmon resonance would be employed to study such interactions.
Cellular Uptake, Intracellular Localization, and Metabolic Fate in Model Organisms (Non-Human)
There is no published research on the cellular uptake, localization, or metabolism of a compound identified as "this compound" in any non-human model organism. Such studies are crucial for understanding a compound's mechanism of action and would typically involve techniques like fluorescence microscopy (using a fluorescently tagged version of the compound) or mass spectrometry to track the compound's journey into and within the cell, as well as to identify any metabolic byproducts.
Interactions of this compound with Specific Biomolecules (e.g., Proteins, Lipids, Nucleic Acids) in Non-Human Contexts
No data is available describing the interaction of "this compound" with specific biomolecules like proteins, lipids, or nucleic acids in a non-human context. Investigating these interactions is key to understanding a compound's biological effects. For example, interactions with DNA could be studied using techniques like circular dichroism or gel electrophoresis, while interactions with proteins could be explored through methods such as isothermal titration calorimetry or NMR spectroscopy.
Comparative Biochemical Analysis of this compound with Known Marine Natural Products
A comparative biochemical analysis between "this compound" and other known marine natural products cannot be conducted due to the lack of any identified biochemical or structural data for "this compound." Such a comparison would typically involve contrasting its mechanism of action, target specificity, and potency with well-characterized marine compounds that may have similar structural motifs or biological activities.
Ecological Roles and Environmental Interactions of Marine Blue V
Role of Marine Blue V in Marine Organism Defense, Communication, and Symbiotic Relationships
Scientific literature does not support a role for the synthetic compound this compound (Acid Blue 22) in the defense, communication, or symbiotic relationships of marine organisms. Such functions are typically associated with natural products—biomolecules that have co-evolved with organisms over millennia. frontiersin.org These natural compounds can be involved in processes like chemical defense against predators, signaling for mating, or mediating interactions between symbiotic partners. frontiersin.orgucsd.edusi.edu As a man-made dye, this compound is not produced by marine life and therefore does not serve these intrinsic ecological purposes.
Environmental Fate and Transport of this compound in Aquatic Ecosystems
The environmental fate of this compound is dictated by its chemical properties as a water-soluble, complex aromatic dye. smolecule.com Its persistence, degradation, and movement through aquatic systems are key areas of environmental research.
This compound, also known as Aniline (B41778) Blue, is a triphenylmethane (B1682552) dye characterized by a complex structure that makes it resistant to biodegradation. mdpi.com Its high molecular weight and numerous unsaturated bonds contribute to its persistence in the environment, posing a significant challenge for wastewater treatment. mdpi.com However, various microorganisms have demonstrated the ability to degrade this dye, offering a pathway for its removal from contaminated waters. mdpi.com
The biodegradation of triphenylmethane dyes like this compound often involves enzymatic action. sciepub.comnih.gov Enzymes such as azoreductase, triarylmethane reductase (TMR), and laccase have been identified as key drivers in the decolorization and degradation process. mdpi.comijbpas.com The process typically begins with the cleavage of the dye's chromophore, leading to decolorization, followed by the breakdown of the resulting aromatic amines into less toxic, simpler compounds. ijbpas.comsciepub.com
Several bacterial and fungal species have been studied for their efficacy in degrading Aniline Blue. Research has shown that the bacterium Comamonas testosteroni (strain CT1) can effectively degrade Aniline Blue at concentrations ranging from 100 mg/L to 2000 mg/L, achieving over 90% degradation within 12 hours under optimal conditions (32°C). mdpi.com Other microorganisms, including various species of Pseudomonas and fungi like Aspergillus niger, have also been shown to decolorize and degrade related acid dyes. ijbpas.comresearchgate.netresearchgate.net
Table 1: Microbial Degradation of Aniline Blue (this compound) and Related Dyes
| Microorganism | Dye | Degradation Efficiency | Time | Conditions | Reference |
| Comamonas testosteroni CT1 | Aniline Blue | >90% | 12 hours | Optimal temp. 32°C | mdpi.com |
| Streptomyces AG-56 | Aniline Blue | ~72% | Not Specified | Not Specified | mdpi.com |
| Bacterial Consortium | Acid Blue | 90% | 22 hours | Diluted effluent, supplemented | researchgate.net |
| Aspergillus niger | Acid Blue 161 | Examined | Not Specified | Not Specified | researchgate.net |
| Aspergillus terreus | Acid Blue 161 | Examined | Not Specified | Not Specified | researchgate.net |
Specific research detailing the sorption and desorption dynamics of this compound (Acid Blue 22) in marine sediments is limited. However, the behavior of organic contaminants in aquatic systems provides a general framework. Sorption, the process by which a chemical binds to particles, is a key factor in determining the fate and bioavailability of pollutants. whiterose.ac.uk For organic compounds, sorption is often related to the organic carbon content of the sediment and the compound's hydrophobicity (log Kow). usgs.govwordpress.com
Aniline, a related compound, demonstrates strong adsorption to colloidal organic matter and moderate adsorption to soil organic material. dcceew.gov.au This suggests that dyes like this compound, which contain aniline-like structures, may adsorb to suspended particles and sediment. This process can reduce the concentration of the dye in the water column but can also lead to its accumulation in benthic environments, potentially impacting sediment-dwelling organisms. usgs.gov The dynamics of sorption and desorption are influenced by various environmental factors, including pH, temperature, salinity, and the specific properties of the sediment and the plastic particles it might interact with. nih.gov
Ecological Impact of this compound on Marine Microbial Communities and Broader Biota
As a synthetic pollutant, this compound (Aniline Blue) can have negative ecological impacts. Dye wastewater is a known environmental challenge, and compounds like Aniline Blue are noted for their potential toxicity and ability to bioaccumulate. mdpi.com The introduction of such dyes into aquatic ecosystems can affect organisms at various trophic levels.
Studies have shown that Aniline Blue can be toxic to plants, inhibiting seed germination and growth. mdpi.com While specific data on its impact on marine microbial communities is scarce, research on other dyes and pollutants indicates that such chemicals can alter the composition and function of these essential communities. nih.govresearchgate.net The toxicity of the dye and its degradation byproducts is a critical concern, as incomplete breakdown can sometimes lead to the formation of intermediates that are also harmful. nih.gov However, some biodegradation processes have been shown to produce non-toxic metabolites. ijbpas.com
The potential for a chemical to bioaccumulate is often predicted by its octanol-water partition coefficient (log Kow). epa.gov While specific bioaccumulation factor (BAF) data for this compound is not available, its nature as a persistent organic pollutant suggests a potential for uptake by aquatic organisms. mdpi.comexplorationpub.com Filter-feeding organisms like bivalves are often used as bioindicators as they can accumulate pollutants from the water column. explorationpub.comoup.com The transfer of such pollutants through the food web can lead to biomagnification, where concentrations increase at higher trophic levels, posing a risk to predators. ifremer.fr
Potential for Bioremediation or Ecological Engineering Applications of this compound
The demonstrated ability of various microorganisms to degrade this compound highlights its potential for bioremediation applications. mdpi.comijbpas.com Bioremediation is an approach that uses living organisms, primarily microbes, to remove or neutralize pollutants from a contaminated site. ijbpas.com This method is considered cost-effective and environmentally friendly compared to conventional physicochemical treatments, which can be expensive and produce secondary waste streams. sciepub.comresearchgate.net
Research has identified specific bacterial and fungal strains capable of efficiently decolorizing and mineralizing triphenylmethane dyes. sciepub.comnih.govresearchgate.net For example, the development of a bacterial consortium that degraded 90% of an acid blue dye in 22 hours shows the promise of using mixed microbial communities for treating textile effluents. researchgate.net Future ecological engineering applications could involve developing bioreactors seeded with these specialized microorganisms to treat industrial wastewater containing this compound and other similar dyes before discharge, thereby mitigating their environmental impact. afjbs.com Successful bioremediation not only removes the color but also detoxifies the effluent, ensuring the breakdown products are not harmful to the environment. ijbpas.comresearchgate.net
Identity of "this compound" Unclear, Article Generation Halted Pending Clarification
New York, NY – June 20, 2025 – An in-depth investigation into the chemical compound known as "this compound" has revealed significant ambiguity regarding its precise chemical identity, preventing the creation of a scientifically accurate article based on the provided outline. The term "this compound" is not a unique, standardized chemical name but is used as a synonym for several distinct dye compounds, most notably Acid Blue 22 and at times is associated with Patent Blue V.
Initial research indicates that "this compound" is frequently listed as a synonym for Acid Blue 22 , which has a CAS number of 28631-66-5 and a molecular formula of C₃₂H₂₅N₃Na₂O₉S₃. worlddyevariety.comchemicalbook.comlabwarehouse.co.nzalibaba.com This compound, also known as Aniline Blue or Water Blue, is a triarylmethane dye used in histology for staining collagen, as well as in the textile industry for dyeing materials like silk, wool, and paper. worlddyevariety.comalibaba.com
However, the name "Marine Blue" has also been associated with other dyes and products. For instance, some commercial products link the name to Patent Blue V , another triphenylmethane dye with different CAS numbers (e.g., 3536-49-0, 20262-76-4) and chemical formulas (e.g., C₂₇H₃₁N₂NaO₇S₂). cdhfinechemical.comwikipedia.orglgcstandards.com Patent Blue V is used as a food coloring (E131), a medical dye, and a pH indicator. wikipedia.orgatamanchemicals.com
Furthermore, public chemical databases list other distinct substances such as "Marina blue dye," a fluorochrome with the formula C₁₂H₁₀F₂N₂O₄, and various commercial products from paints to tiles use "Marine Blue" as a trade name, adding to the confusion. nih.govdavisint.com Historically, the term "marine blue" was also a precursor to "navy blue" for military uniforms, denoting a color rather than a specific chemical. wikipedia.org
Given that the photophysical properties, industrial applications, and biological interactions are unique to each specific chemical compound, it is impossible to generate a single, scientifically accurate article on "this compound" that would fulfill the detailed requirements of the user's outline. The data for sections on pigments, biopolymers, anti-fouling agents, and aquaculture would differ entirely depending on whether the subject is Acid Blue 22, Patent Blue V, or another compound.
To proceed with the request, it is imperative that the specific chemical compound of interest is identified, preferably with a unique Chemical Abstracts Service (CAS) number. Without this clarification, any attempt to write the article would be based on an arbitrary selection and would fail to meet the standards of scientific accuracy.
Industrial and Material Science Applications of Marine Blue V Excluding Human/clinical
Exploration in Sustainable Energy Technologies
The compound known as Marine Blue V, and its synonyms such as Aniline (B41778) Blue and Acid Blue 22, has been the subject of exploratory research in the field of sustainable energy technologies. Investigations have primarily focused on its potential applications in energy conversion and storage, leveraging its properties as a photosensitizer and a surface-modifying agent.
Potential as a Component in Biofuel Production
Current scientific literature does not provide direct evidence of this compound being used as a component in the production of biofuels. Research in marine biofuels is largely centered on the cultivation and conversion of marine biomass, such as algae and seaweed, into fuels. researchgate.netresearchgate.net Studies involving Aniline Blue in a biological context have focused on its use as a stain to identify specific cellular components, like callose in plants and fungi, or on the biodegradation of the dye by microorganisms. researchgate.netmdpi.com For instance, some research has explored the decolorization of Aniline Blue by fungi and bacteria, which is a bioremediation process. mdpi.comconicet.gov.ar While the biomass generated from such remediation could theoretically be a feedstock for biofuel, this is an indirect and speculative connection, and the compound itself does not play a direct role in the biofuel generation process. globenewswire.com
Role in Advanced Materials for Energy Storage or Conversion
This compound, under the name Aniline Blue, has shown promise in two distinct areas of energy technology: solar energy conversion in photogalvanic cells and performance enhancement in supercapacitors.
Solar Energy Conversion:
Research has demonstrated the use of Aniline Blue as a photosensitizer in photogalvanic cells for solar power generation and storage. researchgate.net In these cells, the dye absorbs solar energy, which initiates a photoelectrochemical process that converts light energy into electrical energy. researchgate.net A study involving an Aniline Blue-Ascorbic Acid-Sodium Lauryl Sulphate system reported significant electrical output. researchgate.net The performance of such a cell is dependent on various parameters including pH, light intensity, and the concentration of the components. researchgate.net
A separate study combining Aniline Blue with curcumin (B1669340) (a natural dye) also showed potential for improving the photoelectrical parameters of the cell by creating a wider absorption spectrum. researchgate.net
Table 1: Performance of Aniline Blue in Photogalvanic Cells This table is interactive. You can sort and filter the data.
| Photosensitizer System | Open Circuit Potential (mV) | Photocurrent (µA) | Power at Power Point (µW) | Solar Conversion Efficiency (%) | Storage Capacity (t½ min) | Source |
|---|---|---|---|---|---|---|
| Aniline Blue - Ascorbic Acid - SLS | 1485 | 750 | 240.24 | 2.31 | 130 | researchgate.net |
Energy Storage:
In the realm of energy storage, Aniline Blue has been used to modify electrodes in supercapacitors to enhance their performance. One study reported that treating a fluorine-doped tin oxide (FTO) electrode with Aniline Blue water-soluble self-assembled monolayers (SAMs) created rich nucleation sites for the growth of a one-dimensional polyaniline (PANI) structure. researchgate.net This modification resulted in a supercapacitor with significantly improved specific capacitance. researchgate.net The Aniline Blue SAMs facilitate a more uniform and vertically aligned growth of the PANI, which is crucial for efficient charge storage. researchgate.net
Table 2: Supercapacitor Performance with Aniline Blue Modification This table is interactive. You can sort and filter the data.
| Electrode Material / Modification | Specific Capacitance (F g⁻¹) | Scan Rate (mV s⁻¹) | Key Finding | Source |
|---|---|---|---|---|
| PANI on FTO with Aniline Blue-WS SAMs | 809.09 | 20 | Superior performance from vertically aligned 1D PANI structure. | researchgate.net |
| Polyaniline (PANI) nanostructure on ANFs film | 441.0 | 1 A g⁻¹ (current density) | Combination of mechanical and electrochemical performance. | researchgate.net |
Development of this compound-Based Environmental Monitoring Systems or Biosensors
While broad research into biosensors for marine and environmental monitoring is extensive, the specific development of systems based on this compound (Aniline Blue) is limited to particular applications. mdpi.comacs.orgnih.gov The primary documented use of Aniline Blue in a biosensing context is as a pH indicator for the detection of microbial activity. google.comthermofisher.cn
A patented process describes a method for reducing Aniline Blue with sodium thioglycollate to create a sensitive pH indicator. google.com In its reduced state, the dye is colorless or tan at a neutral pH of 7.0. google.com When microorganisms produce acid as a result of their metabolic activity, the pH drops, causing the indicator to turn blue. google.com This color change, which can occur within 12 to 18 hours, allows for the rapid detection of microbial contamination. google.com This principle is applied in specific culture media, such as Lactose (B1674315) Monensin Glucuronate Agar, where Aniline Blue acts as the pH indicator to identify lactose-fermenting bacteria like E. coli. thermofisher.cn The fermentation of lactose lowers the pH, causing the bacterial colonies to appear blue. thermofisher.cn
Beyond this role as a microbial pH indicator, there is limited evidence in the searched scientific literature of this compound being the primary recognition or transduction element in more complex environmental monitoring systems or biosensors for detecting other pollutants. google.comthermofisher.cn
Compound Names Table
| Name | Synonym(s) |
| This compound | Aniline Blue, Acid Blue 22, C.I. 42755 |
| Aniline Blue | This compound, Acid Blue 22, C.I. 42755 |
| Acid Blue 22 | This compound, Aniline Blue, C.I. 42755 |
| C.I. 42755 | This compound, Aniline Blue, Acid Blue 22 |
| Ascorbic acid | - |
| Sodium Lauryl Sulphate | SLS |
| Curcumin | - |
| Polyaniline | PANI |
| Sodium thioglycollate | - |
| Lactose | - |
| Monensin | - |
| Glucuronic acid | - |
| E. coli | - |
Future Directions and Emerging Research Paradigms for Marine Blue V
Integration of Artificial Intelligence and Machine Learning in Marine Blue V Discovery and Optimization
AI and ML algorithms can analyze vast datasets from marine environments, including genomic, proteomic, and metabolomic data, to predict the presence of novel compounds with desired characteristics. frontiersin.org This computational approach significantly reduces the time and cost associated with traditional screening methods. For instance, AI can be employed to analyze data from underwater sensors and cameras to identify organisms that may produce unique compounds. fastercapital.com Machine learning models can also predict the bioactivity and potential therapeutic applications of marine-derived molecules, guiding researchers toward the most promising candidates for further investigation. amazinum.com
In the context of optimizing a compound like this compound, AI and ML can be used to:
Predict Structure-Activity Relationships (SAR): By analyzing the chemical structure of the compound and its known biological activities, ML models can predict how modifications to the structure will affect its function.
Optimize Production: AI can be used to analyze data from fermentation or synthesis processes to identify the optimal conditions for maximizing the yield and purity of the compound. fastercapital.com
Identify New Applications: By screening large databases of biological targets, AI can suggest new potential uses for a known compound.
The application of AI in marine science is a rapidly growing field, with the potential to revolutionize how we discover, understand, and utilize marine chemical compounds. researchgate.net
Application of Omics-Based Approaches (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding
Omics-based approaches, including genomics, proteomics, and metabolomics, provide a holistic view of the biological systems of marine organisms and are crucial for understanding the biosynthesis and function of marine compounds. frontiersin.orgresearchgate.net These high-throughput technologies allow for the comprehensive analysis of an organism's complete set of DNA (genomics), proteins (proteomics), and metabolites (metabolomics). frontiersin.org
Genomics can be used to identify the gene clusters responsible for the production of specific compounds. By sequencing the genome of the source organism, researchers can pinpoint the biosynthetic pathways involved and potentially transfer these pathways to a host organism for more sustainable production. nih.gov
Proteomics focuses on the study of proteins, which are the functional molecules of the cell. By analyzing the proteome of a marine organism, scientists can identify the enzymes involved in the synthesis of a particular compound and understand how its production is regulated. mdpi.com
Metabolomics involves the comprehensive analysis of all the small molecules (metabolites) within an organism. This approach can be used to identify novel compounds, understand their ecological roles, and monitor the effects of environmental changes on their production. mdpi.com
The integration of these omics approaches provides a powerful platform for a deeper understanding of marine chemical compounds and their biological context. frontiersin.org
Advancements in Microfluidics and High-Throughput Screening for this compound Research
Advancements in microfluidics and high-throughput screening (HTS) have significantly accelerated the pace of marine compound research. aip.orgresearchgate.net These technologies enable the rapid screening of vast libraries of marine extracts and compounds for biological activity, using only minuscule amounts of sample. acs.org
Microfluidic devices, also known as "lab-on-a-chip" systems, allow for the precise manipulation of fluids at the micrometer scale. researchgate.netmdpi.com This enables researchers to perform thousands of experiments in parallel, dramatically increasing the efficiency of the screening process. mdpi.com For example, droplet-based microfluidics can be used to encapsulate individual cells or molecules in tiny droplets, creating millions of isolated reaction chambers for HTS. acs.org
Key advantages of using microfluidics and HTS in marine research include:
Miniaturization: Reduces the consumption of rare and valuable marine samples and expensive reagents. acs.org
High Throughput: Enables the screening of millions of compounds in a short period. mdpi.com
Precise Control: Allows for the precise control of experimental conditions, leading to more reliable and reproducible results. aip.org
Automation: Reduces manual labor and the potential for human error. acs.org
These technologies are instrumental in identifying new bioactive compounds from marine sources and for optimizing their properties for various applications. rsc.org
Strategic Partnerships and Collaborative Frameworks for Translational Marine Biotechnology
The translation of discoveries in marine biotechnology into tangible products and applications requires strong collaborative frameworks and strategic partnerships. mdpi.com These collaborations bring together expertise from academia, industry, and government to bridge the gap between basic research and commercialization. researchgate.net
Initiatives like the European Marine Biological Research Infrastructure Cluster (EMBRIC) aim to create dynamic networks of partners to advance the field of marine biotechnology. mdpi.com Such frameworks facilitate access to diverse marine ecosystems, cutting-edge research infrastructure, and the multidisciplinary expertise needed for translational research. mdpi.com
Key aspects of successful collaborative frameworks include:
Shared Resources and Expertise: Partners contribute their unique resources, such as access to marine organisms, specialized equipment, and scientific knowledge. mdpi.com
Interdisciplinary Approach: Collaboration between chemists, biologists, engineers, and entrepreneurs is essential for a holistic approach to product development. researchgate.net
Public-Private Partnerships: These partnerships are crucial for securing funding, navigating regulatory hurdles, and bringing new products to market. mdpi.com
International Cooperation: Global partnerships enable access to a wider range of marine biodiversity and research capabilities. frontiersin.org
By fostering a collaborative environment, the marine biotechnology community can more effectively translate the vast potential of marine chemical compounds into innovative solutions for healthcare, industry, and environmental sustainability. europa.eu
Sustainable Development and Responsible Innovation in Marine Chemical Compound Research
Sustainable development and responsible innovation are paramount in the field of marine chemical compound research. mdpi.com The vast biodiversity of marine ecosystems offers a treasure trove of novel compounds, but their exploration must be conducted in a manner that does not harm the marine environment. nih.govjocpr.com
Key principles of sustainable and responsible research include:
Conservation of Marine Ecosystems: Researchers must prioritize the conservation of marine habitats and species. This includes using non-destructive collection methods and exploring alternatives to wild harvesting, such as aquaculture and microbial fermentation. b2e.pt
Green Chemistry: The development of environmentally friendly extraction and synthesis methods is crucial to minimize the use of hazardous solvents and reduce waste. jocpr.com
Benefit Sharing: The benefits derived from the commercialization of marine resources should be shared equitably with the countries and local communities that provide access to these resources.
Ethical Considerations: Research should be conducted in an ethical manner, respecting the cultural and traditional knowledge associated with marine resources.
Q & A
Basic Research Questions
Q. What are the primary chemical synthesis pathways for Marine Blue V, and how do they influence its structural stability in marine environments?
- Methodological Guidance: To evaluate synthesis pathways, employ comparative kinetic studies using controlled laboratory synthesis under varying pH and temperature conditions. Characterize structural stability via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR), following protocols for marine compound analysis outlined in experimental design literature .
Q. Which spectroscopic and chromatographic techniques are most effective for quantifying this compound concentrations in heterogeneous marine samples?
- Methodological Guidance: Use high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) for separation and quantification. Validate with mass spectrometry (MS) to confirm molecular signatures. Ensure calibration curves are constructed using spiked marine matrices to account for matrix effects .
Q. What standardized protocols exist for sampling and preserving this compound in coastal water column studies?
- Methodological Guidance: Follow stratified sampling designs with Niskin bottles at varying depths. Preserve samples immediately with acidification (pH < 2) to inhibit microbial degradation. Document redox conditions using in-situ probes to contextualize preservation efficacy .
Advanced Research Questions
Q. How can researchers design controlled experiments to isolate the photodegradation effects of this compound from biotic interactions in marine ecosystems?
- Methodological Guidance: Implement mesocosm experiments with light-exposure gradients and microbial inhibition treatments (e.g., sodium azide). Use UV-Vis spectroscopy to track photodegradation kinetics, and compare with biotic degradation rates via stable isotope probing (SIP) .
Q. What statistical approaches are recommended for reconciling contradictory biodegradation rates of this compound reported in different sediment redox conditions?
- Methodological Guidance: Apply meta-regression analysis to account for environmental covariates (e.g., organic carbon content, redox potential). Use mixed-effects models to quantify variability between studies, as recommended for ecological data contradiction resolution .
Q. How should researchers adjust their experimental design when investigating the compound's interaction with microplastics versus natural organic matter?
- Methodological Guidance: Conduct parallel batch sorption experiments with controlled particle-size distributions. Characterize surface interactions using X-ray photoelectron spectroscopy (XPS) and differentiate binding mechanisms via Langmuir/Freundlich isotherm modeling. Ensure replication across marine salinity gradients to assess generality .
Methodological Considerations
- Data Reproducibility : Document all experimental parameters (e.g., temperature, light intensity) using standardized metadata templates. Reference established marine chemistry protocols to ensure cross-study comparability .
- Conflict Resolution in Literature : When encountering contradictory findings, perform sensitivity analyses to identify critical variables (e.g., nutrient availability, microbial communities) driving discrepancies. Use systematic review frameworks to map knowledge gaps .
- Ecological Impact Assessment : Combine field monitoring with laboratory toxicity assays (e.g., algal growth inhibition tests) to disentangle direct and indirect effects of this compound. Employ geospatial tools to model dispersion pathways in coastal systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
